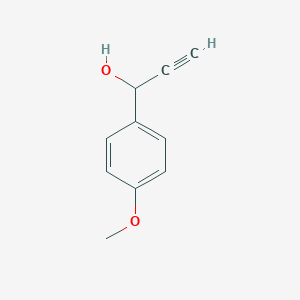

1-(4-Methoxyphenyl)prop-2-yn-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWJWMOLQUOFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940717 | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19115-30-1 | |

| Record name | α-Ethynyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19115-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxy-2',3'-dehydroestragole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl Prop 2 Yn 1 Ol

Direct Synthesis Strategies

The most common and direct approaches to synthesizing 1-(4-methoxyphenyl)prop-2-yn-1-ol involve the nucleophilic addition of an ethynyl (B1212043) group to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). This can be achieved using several powerful organometallic reagents.

Grignard Reagent Addition to 4-Methoxybenzaldehyde

The addition of ethynylmagnesium bromide to 4-methoxybenzaldehyde is a well-established method for the formation of this compound. This reaction follows the general mechanism of Grignard additions to aldehydes, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

A study has reported the preparation of 1-(4-methoxyphenyl)propan-1-ol from 4-methoxybenzaldehyde (also known as anisaldehyde) and ethylmagnesium bromide with a conversion efficiency of 78%. google.com While this specific study uses an ethyl Grignard reagent to produce a different alcohol, the underlying principle of the Grignard reaction is directly applicable to the synthesis of this compound by substituting the ethylmagnesium bromide with an ethynylmagnesium halide.

It is important to note that Grignard reactions can be exothermic and require careful control of reaction conditions. google.com

Organolithium Addition to 4-Methoxybenzaldehyde

The use of organolithium reagents, such as ethynyllithium, provides another effective route for the synthesis of this compound. Similar to Grignard reagents, organolithium compounds are potent nucleophiles that readily add to aldehydes.

The synthesis often involves the in-situ generation of lithium acetylide, for example, from acetylene (B1199291) and a strong lithium base like n-butyllithium (n-BuLi). This is then reacted with 4-methoxybenzaldehyde. While specific literature detailing this exact transformation for this compound was not found in the provided search results, the use of n-BuLi in related syntheses highlights its role in generating potent nucleophiles for addition to carbonyls. google.com

Related Nucleophilic Addition Reactions

The fundamental principle of nucleophilic addition to an aldehyde is a cornerstone of organic synthesis. youtube.com Beyond Grignard and organolithium reagents, other nucleophilic sources of the ethynyl group can be employed. These reactions generally proceed through the attack of the nucleophile on the carbonyl carbon of 4-methoxybenzaldehyde, followed by a workup step to protonate the resulting alkoxide and yield the final alcohol product.

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen a rise in catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater selectivity.

Copper-Catalyzed Alkyne Additions (e.g., A3-coupling variants)

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction that typically produces propargylamines. semanticscholar.orgdntb.gov.ua However, variations of this reaction can be adapted for the synthesis of propargyl alcohols. In the context of synthesizing this compound, a modified A³ coupling could potentially be employed.

Copper salts are frequently used as catalysts in these reactions. rsc.org The catalytic cycle is thought to involve the formation of a copper acetylide intermediate, which then adds to the aldehyde. While the primary products of A³ couplings are amines, the reaction proceeds through an intermediate that, if hydrolyzed, could yield the desired propargyl alcohol. Research has shown that copper-catalyzed reactions of aldehydes and terminal alkynes can lead to various products depending on the reaction conditions. rsc.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach involves the diastereoselective addition of a chiral reagent to 4-methoxybenzaldehyde. For instance, the addition of lithiated vinyl sulfoxides to enantiopure sulfinimines has been shown to produce allylic sulfinamides with excellent diastereoselectivity. researchgate.net While not a direct synthesis of the target molecule, this illustrates the principle of using chiral auxiliaries to control the formation of new stereocenters.

Green Chemistry and Sustainable Synthetic Pathways

The development of sustainable synthetic methods for this compound is driven by the principles of green chemistry, which aim to reduce waste and energy consumption. Key strategies include the use of alternative reaction media and the development of reusable catalysts.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate this, researchers have explored solvent-free and aqueous-based approaches for the synthesis of propargyl alcohols, including this compound.

Solvent-Free Synthesis: The reaction to produce propargylamines, which are structurally related to propargyl alcohols, has been effectively carried out under solvent-free conditions. For instance, the three-component coupling of aldehydes, amines, and alkynes can be catalyzed by copper nanoparticles on a titania support at 70°C without any solvent. rsc.org This approach, known as A3 coupling, suggests the feasibility of a similar solvent-free synthesis for this compound by reacting 4-methoxybenzaldehyde with a suitable alkyne. The advantages of solvent-free reactions include reduced waste, lower costs, and simpler purification procedures. researchgate.netnih.gov

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of propargyl alcohols has been successfully demonstrated in aqueous media. chemistryviews.org The use of ultrasound irradiation has been shown to enhance reaction rates in water for various organic transformations, including the synthesis of heterocyclic compounds and aza-Michael additions. nih.govnih.govsigmaaldrich.com This technique, known as sonocatalysis, can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more efficient synthesis. For the preparation of this compound, an ultrasound-assisted reaction in water between 4-methoxybenzaldehyde and an alkyne source could present a greener alternative to conventional methods.

Catalyst Reuse and Recyclability in this compound Production

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for their ease of separation. Examples of such recyclable catalysts include:

Copper Nanoparticles on Solid Supports: Copper nanoparticles supported on materials like titania (TiO₂) or graphene have been shown to be effective and reusable catalysts for A3 coupling reactions. rsc.orggoogle.com These catalysts can be recovered by simple filtration and reused in subsequent reaction cycles with minimal loss of activity.

Mesoporous Silica-Anchored Copper Complexes: A copper(I) complex anchored to a mesoporous silica (B1680970) (SBA-15) support has been developed for coupling reactions. This catalyst was successfully recycled for up to eight cycles without a significant decrease in its catalytic performance. rsc.org

Magnetic Nanoparticle-Supported Catalysts: To further simplify catalyst recovery, copper-containing metal-organic frameworks (MOFs) have been coated onto magnetic iron oxide nanoparticles. nih.gov This allows for the easy separation of the catalyst from the reaction mixture using an external magnet.

Polymer-Immobilized Catalysts: Copper ions have been immobilized on polymer supports, such as a graphene oxide/poly(vinyl imidazole) nanocomposite. chemistryviews.org These polymeric catalysts have demonstrated high activity and can be recycled multiple times.

The application of these recyclable catalytic systems to the synthesis of this compound holds the potential to make its production more sustainable and economically viable.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key variables that are often tuned include the choice of catalyst, solvent, temperature, and the use of external energy sources like microwaves or ultrasound.

While specific optimization data for the synthesis of this compound is not extensively tabulated in the surveyed literature, the optimization of a closely related reaction, the one-pot synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole, provides valuable insights. The following table illustrates the impact of different catalysts and conditions on the yield of a related heterocyclic compound. researchgate.net

| Entry | Catalyst | Solvent | Conditions | Time (min) | Yield (%) |

| 1 | None | Neat | 55°C, MW | 15 | 0 |

| 2 | AlCl₃ | Neat | 55°C, MW | 15 | 56 |

| 3 | Al₂O₃ | Neat | 55°C, MW | 15 | 39 |

| 4 | CuCl | Neat | 55°C, MW | 15 | 29 |

| 5 | TiCl₄ | Neat | 55°C, MW | 15 | 67 |

| 6 | Al³⁺-K10 clay | Toluene | 55°C, Thermal | 150 | 65 |

| 7 | Al³⁺-K10 clay | Neat | 55°C, Thermal | 45 | 90 |

| 8 | Al³⁺-K10 clay | Neat | 55°C, MW | 15 | 96 |

| Adapted from a study on the synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole. researchgate.net |

This data demonstrates that both the choice of catalyst and the reaction conditions (thermal vs. microwave, solvent vs. neat) have a significant impact on the reaction outcome. For the synthesis of this compound, similar optimization studies would be beneficial. The use of techniques like Variable Time Normalization Analysis (VTNA) in conjunction with spreadsheets can aid in the rapid optimization of reaction parameters to achieve greener and more efficient processes. researchgate.net

Post-Synthetic Purification and Isolation Techniques

After the synthesis of this compound, the crude product must be purified to remove any unreacted starting materials, catalysts, and byproducts. The most common and effective methods for the purification of propargyl alcohols and related compounds are column chromatography and recrystallization.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). protocols.ioamazonaws.comorgsyn.orgmdpi.com For the purification of compounds similar in structure to this compound, mixtures of non-polar solvents like hexane (B92381) and more polar solvents like ethyl acetate (B1210297) are typically used as the eluent system. amazonaws.commdpi.com Flash column chromatography, which uses pressure to speed up the elution process, is a widely used variant for efficient purification. protocols.ioorgsyn.org

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the solvent. protocols.ionih.gov The choice of solvent is critical for successful recrystallization.

The general workflow for purification involves an initial work-up, which may include quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate. amazonaws.commdpi.com This is typically followed by column chromatography to isolate the product, which can then be further purified by recrystallization if necessary.

Reactivity and Chemical Transformations of 1 4 Methoxyphenyl Prop 2 Yn 1 Ol

Reactions Involving the Propargyl Alcohol Functionality

The propargyl alcohol motif is a versatile functional group that can undergo a variety of chemical reactions. These can be divided into reactions that functionalize the terminal alkyne and those that transform the hydroxyl group.

Functionalization of the Terminal Alkyne

The terminal alkyne in 1-(4-methoxyphenyl)prop-2-yn-1-ol is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. The adjacent hydroxyl group can also play a role in directing or participating in these transformations.

The addition of water (hydration) or amines (hydroamination) across the carbon-carbon triple bond of alkynes are fundamental transformations that lead to the formation of carbonyl compounds and enamines or imines, respectively. For propargyl alcohols like this compound, these reactions can be catalyzed by various transition metals, such as gold, platinum, or mercury.

In a typical hydration reaction, the alkyne would be treated with a catalytic amount of a metal salt in the presence of water, often with an acid co-catalyst. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. For this compound, this would result in the formation of 1-hydroxy-1-(4-methoxyphenyl)propan-2-one.

Hydroamination follows a similar mechanistic pathway, with an amine adding across the triple bond to form an enamine or imine. The regioselectivity of these additions is often influenced by the electronic nature of the substituents on the alkyne and the catalyst system employed. The electron-donating 4-methoxyphenyl (B3050149) group would be expected to influence the regiochemical outcome of these additions.

The terminal alkyne of this compound can readily undergo halogenation and hydrohalogenation. The reaction with halogens (e.g., Br₂, Cl₂) would typically lead to the corresponding dihaloalkene. The stereochemistry of the addition (syn or anti) can often be controlled by the reaction conditions.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), to the terminal alkyne would proceed according to Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the alkyne and the halide adding to the internal carbon. This would yield a vinyl halide. The presence of the hydroxyl group may influence the reaction, and in some cases, subsequent reactions such as rearrangement or elimination could occur.

The alkyne functionality of this compound makes it an excellent substrate for various cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

[3+2] Cycloadditions: A prominent example of a [3+2] cycloaddition is the Huisgen cycloaddition, where an alkyne reacts with an azide (B81097) to form a 1,2,3-triazole. This reaction is often catalyzed by copper(I), in what is a well-known example of "click chemistry". researchgate.net The reaction of this compound with an organic azide (R-N₃) in the presence of a copper catalyst would be expected to yield a 1,4-disubstituted 1,2,3-triazole.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzyl (B1604629) azide | Copper(I) salt | 1-Benzyl-4-(1-hydroxy-1-(4-methoxyphenyl)ethyl)-1H-1,2,3-triazole |

| This compound | Phenyl azide | Copper(I) salt | 4-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)-1-phenyl-1H-1,2,3-triazole |

Table 1: Representative [3+2] Cycloaddition Reactions. This table illustrates the expected products from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

Pauson–Khand Reaction: The Pauson–Khand reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form an α,β-cyclopentenone. chemicalbook.comwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of five-membered rings. nih.govbeilstein-journals.org The reaction of this compound with an alkene, such as norbornene, in the presence of dicobalt octacarbonyl and under a carbon monoxide atmosphere, would yield a bicyclic cyclopentenone. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the alkyne and alkene.

| Alkyne | Alkene | Catalyst/Promoter | Expected Product |

| This compound | Norbornene | Co₂(CO)₈, CO | Bicyclic cyclopentenone derivative |

| This compound | Ethylene | Co₂(CO)₈, CO | 4-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)cyclopent-2-en-1-one |

Table 2: Representative Pauson–Khand Reactions. This table shows the expected products of the Pauson-Khand reaction with this compound.

Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(4-methoxyphenyl)prop-2-yn-1-one, is a key transformation. uni.lu This propargylic ketone is a valuable synthetic intermediate. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups, such as the alkyne.

Commonly used reagents for this oxidation include manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and propargylic alcohols. Other reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) can also be utilized. The related primary alcohol, 3-(4-methoxyphenyl)prop-2-yn-1-ol, has been shown to be oxidized to the corresponding aldehyde, 3-(4-methoxyphenyl)propiolaldehyde, using oxoammonium salts.

| Starting Material | Oxidizing Agent | Product |

| This compound | Manganese Dioxide (MnO₂) | 1-(4-Methoxyphenyl)prop-2-yn-1-one |

| This compound | Pyridinium Chlorochromate (PCC) | 1-(4-Methoxyphenyl)prop-2-yn-1-one |

| This compound | Swern Oxidation | 1-(4-Methoxyphenyl)prop-2-yn-1-one |

Table 3: Oxidation of this compound. This table summarizes common methods for the oxidation of the secondary alcohol to the corresponding propargylic ketone.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of derivatives.

Etherification: Direct etherification of propargylic alcohols can be achieved under various catalytic conditions. Lewis acids such as scandium(III) and lanthanum(III) triflates have been shown to catalyze the direct etherification of propargyl alcohols with primary and secondary alcohols, providing the corresponding propargyl ethers in high yields. nih.gov Another approach involves catalysis by transition metal complexes; for instance, a cationic ruthenium allenylidene complex catalyzes the etherification of secondary and tertiary propargyl alcohols. umsl.edu These reactions represent a formal nucleophilic substitution where the alcohol acts as the nucleophile and water is the primary byproduct. nih.govumsl.edu A combined catalytic system of a copper-pybox complex and a borinic acid has also been developed for the enantioselective propargylic etherification of propargylic carbonates with benzyl alcohols. oup.com

Esterification: The conversion of alcohols to esters is a fundamental transformation. For a secondary alcohol like this compound, the Mitsunobu reaction is a particularly powerful method for esterification. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.orgnih.gov The activated alkoxyphosphonium ion is then displaced by a nucleophile, commonly a carboxylic acid. chemistrysteps.com A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereocontrolled synthesis. organic-chemistry.orgorganicreactions.org

Table 1: Selected Methods for Etherification and Esterification of Propargylic Alcohols

| Reaction Type | Reagents/Catalyst | Key Features |

|---|---|---|

| Etherification | Sc(OTf)₃ or La(OTf)₃, Alcohols | Direct, high yields. nih.gov |

| Cationic Ruthenium Allenylidene Complex, Alcohols | Catalytic, formal nucleophilic substitution. umsl.edu | |

| Copper-pybox/Borinic Acid, Benzyl Alcohols | Enantioselective etherification of propargylic carbonates. oup.com | |

| Esterification | PPh₃, DEAD/DIAD, Carboxylic Acid (Mitsunobu) | One-pot reaction; proceeds with inversion of stereochemistry. wikipedia.orgchemistrysteps.com |

Substitution Reactions

The hydroxyl group of a propargylic alcohol is a poor leaving group, but it can be activated by various catalysts to facilitate nucleophilic substitution reactions. eurekaselect.comrsc.org This direct substitution is an atom-efficient process as it avoids pre-functionalization of the alcohol. eurekaselect.com

A range of transition metals and Lewis acids can catalyze this transformation. Gold(III) complexes are effective for promoting the substitution of propargylic alcohols with various carbon, oxygen, and sulfur nucleophiles under very mild, room-temperature conditions. acs.org Iron(III) chloride (FeCl₃) has also been reported as an efficient and general catalyst for the substitution reaction with nucleophiles including allyl silanes, alcohols, aromatic compounds, and thiols. organic-chemistry.org More recently, gallium(III) and silver(I) catalysts have been employed for the propargylic substitution with arylboronic acids, providing access to complex carbon frameworks. thieme-connect.com These reactions typically proceed through the formation of a transient propargylic carbocation species, which is then attacked by the nucleophile. rsc.org

Table 2: Catalysts for Nucleophilic Substitution of Propargylic Alcohols

| Catalyst System | Nucleophiles | Reference |

|---|---|---|

| AuCl₃ | C-, O-, S-Nucleophiles | acs.org |

| FeCl₃ | Allyl silanes, alcohols, arenes, thiols, amides | organic-chemistry.org |

| GaCl₃ / AgSbF₆ | Arylboronic acids | thieme-connect.com |

| Ruthenium Complexes | Alcohols, Amines | rsc.org |

Rearrangement Reactions of the Propargyl System (e.g., Meyer-Schuster, Rupe, Ferrier)

The propargyl alcohol moiety is prone to several classic rearrangement reactions, which transform the alkyne and alcohol functionalities into different structural motifs.

Meyer-Schuster Rearrangement: This is a characteristic acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols. wikipedia.orgnih.gov For a secondary alcohol like this compound, the Meyer-Schuster rearrangement involves a protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and tautomerization to yield an α,β-unsaturated ketone. wikipedia.orgslideshare.net While traditional conditions involved strong acids, milder methods using transition metal catalysts (e.g., gold, ruthenium) have been developed. wikipedia.orgnih.gov Electrophilic halogenations can be coupled with this rearrangement to produce α-haloenones. nih.govrsc.org

Rupe Rearrangement: The Rupe rearrangement is a competing acid-catalyzed reaction that occurs with tertiary propargylic alcohols, leading to the formation of α,β-unsaturated ketones through a different mechanism involving an enyne intermediate. wikipedia.orgsynarchive.com Although this compound is a secondary alcohol and would primarily undergo the Meyer-Schuster pathway, the Rupe rearrangement is a relevant competitive pathway for analogous tertiary structures. slideshare.netsci-hub.se

Ferrier Rearrangement: While the Ferrier rearrangement is fundamentally a reaction of glycals (2,3-unsaturated glycosides), propargylic alcohols can participate as nucleophilic acceptors in Ferrier-type glycosylation reactions. nih.govwikipedia.org In this process, a Lewis acid promotes the reaction of a glycal with the hydroxyl group of this compound, resulting in the formation of a 2,3-unsaturated O-glycoside. nih.gov This demonstrates the utility of the alcohol functionality in participating in complex carbohydrate chemistry.

Reactions Involving the Methoxy-Substituted Phenyl Ring

The electronic properties of the 4-methoxyphenyl group govern its reactivity, particularly in electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution at the Phenyl Ring

The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density of the aromatic ring, particularly at the positions ortho and para to the methoxy group. vedantu.com Consequently, anisole (B1667542) derivatives undergo electrophilic substitution much faster than benzene (B151609). acs.org

For this compound, the para position is already substituted. Therefore, electrophilic attack will be directed to the two equivalent ortho positions (C2 and C6). For example, bromination of anisole with bromine in a solvent like acetic acid proceeds readily, often without a Lewis acid catalyst, to yield a mixture of ortho- and para-bromoanisole, with the para product being major due to less steric hindrance. vedantu.combrainly.in In the case of this compound, halogenation (e.g., bromination, chlorination) or nitration would be expected to yield the corresponding 2-substituted-4-methoxyphenyl product.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Expected Major Product |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 2-Halo-1-(4-methoxyphenyl)prop-2-yn-1-ol |

| Nitration | NO₂⁺ | 2-Nitro-1-(4-methoxyphenyl)prop-2-yn-1-ol |

| Friedel-Crafts Acylation | R-C=O⁺ | 2-Acyl-1-(4-methoxyphenyl)prop-2-yn-1-ol |

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

While aryl halides and triflates are the conventional electrophiles in cross-coupling reactions, significant advances have been made in activating the typically inert C(aryl)–O bond of aryl ethers like anisoles. acs.org These methods allow for the methoxy group to function as a leaving group in C–C and C–N bond-forming reactions.

Nickel catalysts are particularly effective for this transformation. For instance, nickel-catalyzed cross-coupling of anisole derivatives with alkyl Grignard reagents (alkylMgX) can achieve ipso-alkylation by cleaving the C–OMe bond. nih.gov This reaction is often dependent on the use of specific ligands, such as N-heterocyclic carbenes (NHCs), and the nature of the Grignard reagent's halide. acs.orgnih.gov Similarly, nickel-catalyzed amination of anisoles with secondary amines has been reported, providing a direct route to arylamines from aryl ethers. researchgate.net The Suzuki-Miyaura coupling, which typically uses aryl halides, has also been extended to aryl ether electrophiles, although it remains a challenging transformation that requires specialized catalytic systems. nih.govwikipedia.orgorganic-chemistry.org These reactions represent advanced synthetic methods for modifying the phenyl ring of this compound.

Cascade and Multicomponent Reactions Featuring this compound

The unique combination of functional groups in this compound makes it an excellent substrate for cascade (or tandem) and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple precursors in a single operation. nih.gov

Propargylic alcohols are common partners in such reactions. For example, ruthenium complexes have been shown to catalyze cascade annulations between indoles and propargyl alcohols to selectively synthesize carbazoles and other fused polycycles. nih.gov In a related strategy, a scandium(III) triflate-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols proceeds through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade to give cyclopenta[b]indoles in high yield. nih.govresearchgate.net

Brønsted acids can also mediate complex cascade sequences. The reaction of propargyl alcohols with sulfonamido-indoles in the presence of an acid like p-toluenesulfonic acid (PTSA) can lead to highly substituted δ- and α-carbolines. acs.org This transformation involves a sequence of Friedel-Crafts alkylation, rsc.orgacs.org-hydrogen shift, electrocyclization, and migration steps. acs.org In these examples, the this compound molecule serves as a key building block, contributing its carbon framework to the final heterocyclic product.

Chemoselectivity and Regioselectivity in Transformations of this compound

The selective transformation of one functional group in the presence of others is a cornerstone of modern organic synthesis. In the case of this compound, the principal reactive centers are the hydroxyl group, the alkyne moiety, and the electron-rich aromatic ring. The careful selection of catalysts and reaction conditions allows chemists to target these sites with a high degree of precision.

One notable example of chemoselectivity involves the substitution of the hydroxyl group. In a study focused on the synthesis of spirobislactones, this compound was utilized as a starting material. The hydroxyl group was chemoselectively substituted in the synthesis of diethyl 2,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonate. This transformation highlights the ability to selectively target the hydroxyl group for substitution while leaving the alkyne and the aromatic ring intact. mdpi.com

Furthermore, the alkyne moiety can be selectively engaged in cyclization reactions. For instance, a derivative of this compound, namely 2-(((3-(4-methoxyphenyl)prop-2-yn-1-yl)oxy)methyl)-5-methylfuran, has been synthesized. This intermediate, containing both a furan (B31954) and an alkyne, can undergo gold-catalyzed cyclization, demonstrating a selective reaction at the alkyne in the presence of other functionalities. researchgate.net

The regioselectivity of reactions involving the alkyne is also a critical consideration. While specific studies on this compound are not abundant in the literature, the general principles of alkyne reactivity provide valuable insights. For terminal alkynes, the addition of reagents can, in principle, occur at either of the two sp-hybridized carbon atoms. The electronic and steric environment around the alkyne dictates the preferred site of attack. In the case of this compound, the proximity of the chiral center and the aromatic ring is expected to exert a significant influence on the regiochemical outcome of addition reactions.

The following table summarizes the observed chemoselectivity in a reported transformation of a derivative of this compound:

| Starting Material | Reagents and Conditions | Product | Selectivity | Reference |

| Diethyl 2,2-di(prop-2-yn-1-yl)malonate and 1-iodo-4-methoxybenzene | PdCl₂(PPh₃)₂, CuI, diisopropylamine, N,N-dimethylformamide | Diethyl 2,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonate | Chemoselective Sonogashira coupling at the terminal alkyne. | mdpi.com |

It is important to note that while the principles of chemoselectivity and regioselectivity are well-established, the specific outcomes for this compound in various other reaction types, such as the Meyer-Schuster rearrangement, halogenation, or hydrosilylation, would require further dedicated experimental investigation to be definitively established. The electron-donating methoxy group is anticipated to favor the formation of specific regioisomers in these reactions, a hypothesis that awaits empirical validation.

Applications of 1 4 Methoxyphenyl Prop 2 Yn 1 Ol in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the propargyl alcohol moiety in 1-(4-methoxyphenyl)prop-2-yn-1-ol makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the hydroxyl group and the terminal alkyne allows for various cyclization strategies, often catalyzed by transition metals or promoted by acidic conditions.

Synthesis of Substituted Furans and Pyrroles

The construction of furan (B31954) and pyrrole (B145914) rings, core structures in many pharmaceuticals and natural products, represents a significant application of propargyl alcohols. While direct examples utilizing this compound are not extensively documented, established synthetic methodologies for propargyl alcohols strongly support its potential in this area.

Gold and other transition metal catalysts are known to facilitate the dehydrative cyclization of heteroatom-substituted propargylic alcohols to form furans and pyrroles. acs.org Gold catalysts, in particular, have shown high efficiency in these transformations, proceeding through an allene (B1206475) intermediate followed by cyclization. For instance, gold-catalyzed intermolecular reactions of propargyl alcohols with alkynes can produce highly substituted furans. organic-chemistry.org Similarly, indium-catalyzed reactions of propargylic alcohols with α-oxoketene N,S-acetals lead to the formation of highly substituted pyrroles. nih.gov The reaction is proposed to proceed via the formation of an allene intermediate from the propargyl alcohol, which then undergoes cyclization.

Another strategy involves the amino-Claisen rearrangement of N-propargyl enaminone derivatives, which can be derived from propargyl alcohols, to yield substituted pyrroles. acs.org These general and robust methods highlight the untapped potential of this compound for the synthesis of a variety of substituted furans and pyrroles bearing a 4-methoxyphenyl (B3050149) group.

Table 1: General Methods for Furan and Pyrrole Synthesis from Propargyl Alcohols

| Heterocycle | General Method | Catalyst/Reagents | Reference |

| Furan | Intermolecular cascade reaction of propargyl alcohol and alkyne | Gold/Copper | organic-chemistry.org |

| Furan | trans-Carboboration/cyclization/dehydration cascade | Palladium/Copper | nih.gov |

| Pyrrole | Reaction with α-oxoketene N,S-acetals | Indium trichloride | nih.gov |

| Pyrrole | Amino-Claisen rearrangement of N-propargyl enaminones | Gold(I) complex | acs.org |

| Pyrrole | [4+1] Annulation of propargylamines with glyoxals | Copper(II) chloride | nih.gov |

Construction of Pyran Derivatives (e.g., Naphthopyrans)

A well-documented application of this compound and related diarylpropynols is in the synthesis of pyran-containing systems, most notably photochromic naphthopyrans. researchgate.net These compounds are of significant interest due to their ability to undergo reversible color change upon exposure to light, making them suitable for applications in ophthalmic lenses, optical data storage, and molecular switches.

The standard synthetic route involves the acid-catalyzed condensation of a diarylpropynol, such as a derivative of this compound, with a substituted naphthol. This reaction proceeds via a propargyl cation intermediate which then undergoes an electrophilic attack on the electron-rich naphthol ring, followed by cyclization to form the pyran ring. The reaction conditions and the substitution pattern on both the propynol (B8291554) and the naphthol can be varied to fine-tune the photochromic properties of the resulting naphthopyran.

Formation of Indeno-Fused Ring Compounds

The synthetic utility of this compound extends to the construction of more complex, fused-ring systems, such as indeno-fused naphthopyrans. These intricate structures are synthesized to further modulate the photochromic and other physicochemical properties of the parent naphthopyran system. The fusion of an indeno ring can influence the kinetics of the photochromic process, often leading to faster fading times.

The synthesis of these complex molecules typically involves a multi-step sequence where the propargyl alcohol is reacted with a precursor that already contains the indeno- or a related carbocyclic framework. For example, a diarylpropynol can be condensed with a hydroxyl-substituted indanone derivative. The resulting compounds are being investigated for advanced applications, including their use in photochromic contact lenses. researchgate.netcgu.edu.tw

Precursor in Natural Product Synthesis

Propargyl alcohols are recognized as valuable chiral building blocks and versatile intermediates in the total synthesis of natural products. Their ability to undergo a wide array of transformations allows for the efficient construction of complex carbon skeletons and the introduction of key functional groups.

Intermediate in Biomimetic Syntheses

Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to construct complex molecules. While the concept is powerful, and propargyl alcohol moieties are found in or used for the synthesis of natural products, the specific use of this compound as a key intermediate in a biomimetic synthesis is not widely reported in the scientific literature. General biomimetic strategies often involve cycloaddition reactions or enzymatic transformations where a propargyl alcohol could potentially serve as a precursor to a reactive intermediate. nih.gov

Contribution to Total Synthesis of Bioactive Compounds

The total synthesis of bioactive natural products is a cornerstone of organic chemistry, often requiring the development of novel synthetic strategies. Although propargyl alcohols are frequently employed in total synthesis, a specific, prominent role for this compound in the total synthesis of a major bioactive compound is not extensively documented in published research. Its potential remains in its ability to act as a versatile three-carbon synthon, with the 4-methoxyphenyl group offering a handle for further functionalization or for mimicking a structural motif present in a target molecule.

Role in Pharmaceutical Intermediate Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules targeted for pharmaceutical applications. Its ability to participate in a variety of chemical reactions enables the construction of diverse molecular scaffolds and chiral intermediates, which are fundamental to the drug discovery process.

The synthesis of diverse molecular scaffolds is a cornerstone of medicinal chemistry, providing the structural frameworks for the development of new therapeutic agents. Propargyl alcohols, such as this compound, are key precursors in the construction of various heterocyclic scaffolds due to the reactivity of the alkyne and hydroxyl groups. researchgate.net

One significant application of propargyl alcohols is in the synthesis of 1,2,3-triazole rings, a privileged scaffold in medicinal chemistry found in a variety of clinically used drugs. d-nb.info The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. d-nb.info In this context, this compound can react with a wide range of organic azides to produce triazole derivatives. The resulting products incorporate the 4-methoxyphenyl group, which can be a key pharmacophore in certain drug candidates. Furthermore, the hydroxyl group can be further functionalized to introduce additional diversity. One-pot syntheses starting from propargyl alcohol have been developed to efficiently produce 1-monosubstituted 1,2,3-triazoles. d-nb.infothieme-connect.com

Iron-catalyzed reactions of tertiary propargyl alcohols with triazoles can also lead to the formation of allene triazole derivatives. nih.gov While this compound is a secondary alcohol, its derivatives can potentially undergo similar transformations, expanding the range of accessible scaffolds. The ability to generate complex heterocyclic systems, such as fused-chromene derivatives, from ortho-hydroxyphenyl propargylic alcohols further highlights the utility of this class of compounds in scaffold generation. acs.org

| Reaction Type | Reagents | Product Scaffold | Reference |

| Azide-Alkyne Cycloaddition | Organic Azides, Copper Catalyst | 1,2,3-Triazoles | d-nb.infothieme-connect.com |

| Iron-Catalyzed Addition | Triazoles, Iron Catalyst | Allene-Triazoles | nih.gov |

| Cascade Annulation | ortho-Hydroxyphenyl Derivatives | Fused-Chromenes | acs.org |

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. Propargyl alcohols are valuable starting materials for the synthesis of chiral intermediates. The asymmetric addition of alkynes to aldehydes is a common method to produce chiral propargyl alcohols. organic-chemistry.org

This compound, being a racemic secondary alcohol, can be resolved into its enantiomers or used in diastereoselective reactions to generate chiral downstream products. For instance, the asymmetric A3 coupling (Aldehyde-Alkyne-Amine) is a powerful method for the synthesis of chiral propargylamines, which are important building blocks for many biologically active compounds. nih.gov Although a specific example starting with this compound is not prominently featured in the reviewed literature, the general applicability of this reaction to propargyl alcohols suggests its potential.

Furthermore, propargyl alcohols can undergo Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comrsc.org This rearrangement can be performed under various catalytic conditions, including with deep eutectic solvents, to afford products that can then be subjected to asymmetric transformations. rsc.org The resulting α,β-unsaturated ketones or aldehydes are versatile intermediates in the synthesis of complex chiral molecules. For example, the conjugate addition of nucleophiles to these systems is a common strategy for creating new stereocenters.

Contributions to Materials Science and Polymer Chemistry

The reactivity of the alkyne and hydroxyl functionalities in this compound also lends itself to applications in materials science and polymer chemistry, where the creation of novel materials with specific optical or electronic properties is a primary goal.

Photochromic materials, which change color upon exposure to light, have applications in ophthalmic lenses, smart windows, and optical data storage. Naphthopyrans are a well-known class of photochromic compounds. ekb.eg The synthesis of these materials often involves the acid-catalyzed condensation of a substituted propargyl alcohol with a naphthol derivative. nih.govgoogle.com

Specifically, 1,1-diaryl-2-propyn-1-ols are key precursors to 3,3-diaryl-3H-naphtho[2,1-b]pyrans, which exhibit photochromism. nih.gov Derivatives of this compound, particularly those where the alkyne is further substituted with another aryl group, would fit this structural motif. The reaction proceeds through a Claisen rearrangement of the initially formed propargyl ether of the naphthol. The nature of the substituents on the aryl rings can significantly influence the photochromic properties, such as the color of the open form and the rate of fading. This tunability makes the synthesis of a library of such compounds, potentially derived from this compound, an attractive strategy for developing new photochromic materials. researchgate.net

The development of new polymers from readily available starting materials is a constant pursuit in polymer chemistry. Propargyl alcohol and its derivatives can be polymerized to form polyconjugated polymers, which may exhibit interesting electronic and optical properties. sci-hub.seresearchgate.net The polymerization can be initiated by various means, including transition metal catalysts and high-energy radiation. sci-hub.seresearchgate.net

This compound, as a substituted propargyl alcohol, can be considered a potential monomer for polymerization. The resulting polymer would feature a polyacetylene backbone with pendant 4-methoxyphenyl and hydroxyl groups. These functional groups could be further modified post-polymerization to tune the properties of the material. Additionally, propargylic esters have been shown to undergo selective transformations to yield different types of polymers, such as polyimidates, polyimines, or polyamidines, depending on the reaction conditions. nih.gov This suggests that derivatives of this compound could serve as versatile synthons for a range of polymeric materials. Hyper-cross-linked networks have been prepared by the copolymerization of protected propargyl alcohol with cross-linkers, leading to materials with applications in gas capture. mdpi.com

Utilization in Ligand Synthesis for Catalysis

The design and synthesis of new ligands are crucial for the advancement of transition metal catalysis, which plays a vital role in modern organic synthesis. The structural and electronic properties of a ligand dictate the reactivity and selectivity of the metal catalyst. Propargylic alcohols and their derivatives are useful building blocks for the synthesis of a variety of ligands. researchgate.netresearchgate.netmdpi.com

The terminal alkyne in this compound can be utilized in Sonogashira coupling reactions to introduce a wide range of substituents. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the construction of carbon-carbon bonds and can be used to assemble complex molecular architectures that form the backbone of a ligand. For example, the coupling of a propargyl alcohol derivative with an aryl halide containing a coordinating group, such as a phosphine (B1218219) or a nitrogen heterocycle, would lead to a potential bidentate or pincer ligand.

The hydroxyl group also provides a handle for further modification. It can be converted into other functional groups or used as an anchoring point to attach the ligand to a solid support. While specific examples of ligands synthesized directly from this compound are not widely reported, the general strategies for ligand synthesis utilizing propargyl alcohols are well-established, indicating the potential of this compound in the development of new catalytic systems.

Derivatization and Functionalization Strategies of 1 4 Methoxyphenyl Prop 2 Yn 1 Ol

Selective Modification of the Hydroxyl Group

The hydroxyl group of 1-(4-methoxyphenyl)prop-2-yn-1-ol offers a prime site for derivatization, allowing for the introduction of various functional groups and protective moieties.

Formation of Ethers, Esters, and Carbonates

The secondary alcohol can be readily converted into ethers, esters, and carbonates through well-established synthetic protocols. These transformations not only alter the molecule's physical and chemical properties but also serve as a basis for further functionalization.

Ethers: Etherification of the hydroxyl group can be achieved under basic conditions. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride leads to the formation of the corresponding ether. This modification can be used to introduce alkyl chains or other functionalized fragments.

Esters: Esterification is another common modification, typically carried out by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. This reaction is often high-yielding and allows for the incorporation of a wide range of acyl groups.

Carbonates: The formation of carbonates can be accomplished by treating the alcohol with a chloroformate in the presence of a base. This derivatization introduces a carbonate functional group, which can be useful in various synthetic applications.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent unwanted side reactions. jocpr.com This is achieved through the use of protecting groups, which can be selectively introduced and later removed under specific conditions. jocpr.com

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Functionalization of the Terminal Alkyne Moiety

The terminal alkyne of this compound is a highly versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity is central to its utility as a synthetic building block.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click" chemistry reaction that allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgrsc.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govnih.gov

The resulting triazole ring is a stable and versatile linkage that finds widespread application in medicinal chemistry, materials science, and bioconjugation. nih.govresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. wikipedia.orglibretexts.org

In the context of this compound, the terminal alkyne can be coupled with various aryl or vinyl halides to introduce new substituents at the alkyne terminus. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Aryl/Vinyl Halide | Product |

| Iodobenzene | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol |

| 4-Iodoanisole | 1,3-Bis(4-methoxyphenyl)prop-2-yn-1-ol |

| Vinyl bromide | 1-(4-Methoxyphenyl)pent-1-en-4-yn-3-ol |

This reaction allows for the construction of extended π-conjugated systems and the synthesis of a diverse range of derivatives. nih.gov

Alkyne Metathesis and Polymerization

Alkyne metathesis is a catalytic reaction that involves the scrambling of alkyne fragments. While less common than olefin metathesis, it can be a useful tool for the synthesis of new alkynes. Ruthenium-based catalysts are often employed for this transformation. researchgate.net

Furthermore, the terminal alkyne of this compound can undergo polymerization reactions to form poly(alkyne) materials. These polymers can exhibit interesting electronic and optical properties due to their conjugated backbones. The polymerization can be initiated by various transition metal catalysts. The metathesis of 1-hexene (B165129) and (E)-anethole in the presence of a Grubbs 2nd generation catalyst has been monitored, showing the formation of the cross-metathesis product. mdpi.com

Chirality Induction and Stereoselective Derivatization

The propargylic alcohol this compound is a chiral molecule, and the stereochemistry at the carbinol center can direct the formation of new stereocenters in subsequent reactions. The strategic manipulation of this existing chirality, or the introduction of new chiral elements, is a cornerstone of modern asymmetric synthesis.

Diastereoselective transformations of propargylic alcohols, including this compound, can be achieved by taking advantage of the directing effect of the hydroxyl group or by employing chiral auxiliaries. These reactions lead to the formation of products with multiple stereocenters in a controlled manner.

One notable example is the electrophilic halogenation of propargyl alcohols. The reaction of secondary propargyl alcohols with halonium ion sources can proceed through a Meyer-Schuster-like rearrangement to yield α-haloenones. The stereochemical outcome of these reactions can be highly dependent on the reaction conditions and the substrate. For instance, the iodination of phenyl propargyl alcohols with iodine in tetrahydrofuran (B95107) has been shown to produce α-iodoenones with a high degree of Z/E diastereoselectivity. nih.gov While this specific study did not include this compound, the similar electronic nature of the phenyl and 4-methoxyphenyl (B3050149) groups suggests that high diastereoselectivity could be achievable for this substrate as well.

Another powerful strategy for diastereoselective functionalization involves the nih.govacs.org-sigmatropic rearrangement of intermediates derived from propargylic alcohols. For example, the reaction of P,C-stereogenic propargyl alcohols with (L)-menthyl-derived secondary phosphine (B1218219) oxides (SPOs) can lead to the formation of P,axial-stereogenic allenyl bisphosphine oxides with a high degree of chirality transfer from the carbon stereocenter to the allene (B1206475) axis. nih.gov This type of transformation underscores the potential to convert the point chirality of this compound into axial chirality in a diastereoselective manner.

The following table summarizes representative diastereoselective transformations applicable to propargylic alcohols:

Table 1: Examples of Diastereoselective Transformations of Propargylic Alcohols| Reaction Type | Substrate | Reagents/Conditions | Product | Diastereoselectivity |

|---|---|---|---|---|

| Iodination/Rearrangement | Phenyl propargyl alcohols | I2, THF | α-Iodoenones | Z/E from 15:1 to >19:1 nih.gov |

| nih.govacs.org-Sigmatropic Rearrangement | P,C-Stereogenic propargyl alcohols | (L)-menthyl-derived SPOs | P,axial-stereogenic allenyl bisphosphine oxides | Chirality transfer controlled by α-carbon nih.gov |

Enantioselective modifications of this compound can be approached in two primary ways: by kinetic resolution of the racemic alcohol or by the enantioselective addition of a nucleophile to the prochiral alkyne moiety in a derivative of the starting material.

A notable method for achieving enantioselectivity is through the use of chiral ligands in metal-catalyzed reactions. For example, the asymmetric 1,2-carbonyl addition to 2-O-propargyl enones using a mixture of Grignard reagents in the presence of a chiral PMP-H8-BINOL ligand has been reported to produce α-allene quaternary centers in cyclohexanones with high enantio- and diastereoselectivity. acs.org This methodology could potentially be adapted for the enantioselective functionalization of derivatives of this compound.

Furthermore, gold(I)-catalyzed enantioselective ring expansions of allenyl cyclopropanols and cyclobutanols, which can be synthesized from propargylic alcohols, represent another avenue for enantioselective modifications. acs.org These types of transformations highlight the utility of converting the propargyl alcohol into a more complex, reactive intermediate to enable enantioselective bond formations.

The following table outlines examples of enantioselective modifications relevant to propargylic alcohol derivatives:

Table 2: Examples of Enantioselective Modifications| Reaction Type | Substrate Class | Catalyst/Ligand | Product Type | Key Feature |

|---|---|---|---|---|

| Asymmetric 1,2-Carbonyl Addition | 2-O-Propargyl enones | Grignard reagents, PMP-H8-BINOL ligand | α-Allene quaternary centers | High enantio- and diastereoselectivity acs.org |

Multigram Scale Derivatization Protocols

The transition from laboratory-scale synthesis to multigram production is a critical step in the practical application of any chemical compound. For the derivatization of this compound, the development of robust and scalable protocols is essential.

One promising approach for scalable synthesis is the use of solvent-free reaction conditions. A simple and efficient method for the propargylation of carbonyl compounds using propargyl bromide and magnesium metal as a mediator has been reported to proceed in good to excellent yields without the need for a solvent. researchgate.net This methodology, which produces homopropargylic alcohols, demonstrates the potential for high-yielding, environmentally friendly, and scalable reactions involving propargylic species. The operational simplicity and lack of volatile organic solvents make such a procedure amenable to larger scale production.

Rhodium-catalyzed C-H functionalization and heteroannulation reactions of indoles with propargylic alcohols have also been shown to be highly effective transformations, leading to the formation of complex molecular frameworks. chemrxiv.org The efficiency of these catalytic systems suggests that they could be suitable for larger scale syntheses, although optimization of catalyst loading and reaction conditions would be necessary.

Considerations for scaling up derivatization protocols for this compound would include:

Reaction Concentration: Maximizing the concentration of reactants to improve throughput and minimize solvent waste.

Heat Transfer: Ensuring efficient heat dissipation for exothermic reactions, which can be a challenge on a larger scale.

Reagent Addition: Controlled addition of reagents to maintain optimal reaction conditions and prevent runaway reactions.

Work-up and Purification: Developing scalable and efficient methods for product isolation and purification, such as crystallization or distillation, to replace laboratory-scale chromatography.

While specific multigram scale protocols for the derivatization of this compound are not extensively reported in the literature, the principles demonstrated in the synthesis of related propargylic compounds provide a solid foundation for the development of such procedures.

Mechanistic Investigations and Reaction Dynamics of 1 4 Methoxyphenyl Prop 2 Yn 1 Ol Transformations

Detailed Elucidation of Reaction Pathways

The transformations of 1-(4-methoxyphenyl)prop-2-yn-1-ol are primarily characterized by several key reaction pathways, including the Meyer-Schuster rearrangement, acid-catalyzed cyclizations, and transition-metal-catalyzed processes.

A significant and well-documented transformation for propargyl alcohols is the Meyer-Schuster rearrangement , which converts them into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org In the case of this compound, an acid-catalyzed rearrangement is expected to yield 1-(4-methoxyphenyl)prop-2-en-1-one. The generally accepted mechanism for this rearrangement involves three main steps:

Protonation of the hydroxyl group: The reaction is initiated by the rapid protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).

1,3-Hydroxyl Shift: This is followed by the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group, leading to the formation of an allene (B1206475) intermediate.

Tautomerization: The allenol intermediate then undergoes keto-enol tautomerization to furnish the more stable α,β-unsaturated ketone. wikipedia.org

Another important reaction pathway involves the cyclization of this compound, particularly in the presence of acid or metal catalysts. For instance, in the presence of a suitable catalyst, it can undergo intramolecular cyclization to form chromene derivatives. The reaction with a β-diketone like dimedone in the presence of a catalyst can lead to the formation of tetrahydrochromene structures. A plausible mechanism involves the initial activation of the alkyne by the catalyst, followed by nucleophilic attack from the dimedone enol and subsequent cyclization and dehydration. nih.gov

Gold-catalyzed cyclizations represent a powerful method for the transformation of enynols. nih.govdntb.gov.ua While this compound is not an enynol itself, it can be a precursor to such systems. Gold catalysts are known to activate the alkyne moiety towards nucleophilic attack, facilitating a variety of cyclization cascades. rsc.orgresearchgate.net

Kinetic Studies of Key Synthetic and Transformative Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the transformations of this compound, kinetic investigations can help to understand the factors influencing reaction efficiency and selectivity.

Kinetic Resolution: A significant area where kinetic studies are crucial is in the enantioselective synthesis and transformation of chiral alcohols like this compound. Enzymatic kinetic resolution is a common method to separate enantiomers. For analogous compounds like (E)-4-phenylbut-3-en-2-ol, it has been observed that the presence of a 4-methoxyphenyl (B3050149) substituent can influence the enantioselectivity of the resolution process. researchgate.net The relative rates of acylation for the (R)- and (S)-enantiomers determine the enantiomeric excess of the product and the unreacted starting material.

A hypothetical kinetic resolution of racemic this compound catalyzed by a chiral catalyst could be monitored over time to determine the conversion and enantiomeric excess of both the remaining alcohol and the acylated product. The selectivity factor (s), a measure of the catalyst's ability to differentiate between the two enantiomers, can be calculated from this data. dicp.ac.cn

| Time (h) | Conversion (%) | ee_alcohol (%) | ee_ester (%) | Selectivity Factor (s) |

| 1 | 10 | 11 | 90 | ~20 |

| 2 | 25 | 33 | 88 | ~20 |

| 4 | 45 | 82 | 85 | ~20 |

| 6 | 55 | >99 | 75 | ~20 |

This is a hypothetical data table based on typical results for kinetic resolutions of similar alcohols.

In the context of the Meyer-Schuster rearrangement , kinetic studies would likely show that the rate-determining step is the 1,3-hydroxyl shift. wikipedia.org The reaction rate would be dependent on the concentration of the substrate and the acid catalyst.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their high reactivity and short lifetimes. nih.gov However, a combination of spectroscopic techniques and trapping experiments can provide evidence for their existence and structure.

In the Meyer-Schuster rearrangement of this compound, the key proposed intermediate is the corresponding allenol . While its direct isolation is difficult, its formation can be inferred from the final product and by analogy with other studied systems. In some cases, specialized techniques like low-temperature NMR spectroscopy could potentially be used to observe such transient species.

In gold-catalyzed cyclizations , organogold intermediates are often proposed. nih.gov For reactions involving this compound, a gold-π-alkyne complex is the likely initial intermediate. This activates the alkyne for subsequent nucleophilic attack. The characterization of these intermediates often relies on computational studies and in-situ spectroscopic methods.

Trapping experiments are a powerful tool for identifying intermediates. nih.gov For instance, in a reaction where a carbocation intermediate is suspected, the addition of a potent nucleophile could lead to a trapped product, providing evidence for the proposed pathway.

Transition State Analysis and Energy Profiles

Computational chemistry plays a crucial role in understanding reaction mechanisms through the analysis of transition states and the calculation of reaction energy profiles. Density Functional Theory (DFT) is a commonly employed method for such studies.

For the Meyer-Schuster rearrangement , computational studies can be used to model the transition state of the rate-determining 1,3-hydroxyl shift. The calculated activation energy for this step would be the highest along the reaction coordinate, confirming it as the slowest step. The geometry of the transition state would reveal the concerted nature of the bond-breaking and bond-forming processes.

Variational Transition State Theory (VTST) can be applied to calculate reaction rate constants, providing a more detailed picture of the reaction dynamics. rsc.org Multi-structural VTST is particularly useful for systems with multiple conformers, as is the case for this compound.

A hypothetical energy profile for the acid-catalyzed Meyer-Schuster rearrangement of this compound would show the relative energies of the reactant, the protonated alcohol, the transition state for the 1,3-shift, the allenol intermediate, and the final α,β-unsaturated ketone product.

| Species | Relative Energy (kcal/mol) |

| This compound + H+ | 0 |

| Protonated Alcohol | -5 |

| Transition State (1,3-Shift) | +20 |

| Allenol Intermediate | +10 |

| 1-(4-Methoxyphenyl)prop-2-en-1-one + H+ | -15 |

This is a hypothetical data table representing a plausible energy profile.

Influence of Catalysis on Reaction Mechanisms

Catalysts play a pivotal role in directing the reaction pathways of this compound, often by lowering the activation energy of a specific path or by enabling entirely new transformations.

Acid Catalysis: As discussed, strong acids are typically used to promote the Meyer-Schuster rearrangement. wikipedia.org However, the use of milder Lewis acid catalysts or deep eutectic solvents has been explored to improve selectivity and reaction conditions for this transformation. rsc.org

Transition Metal Catalysis:

Gold Catalysts: Gold(I) complexes are particularly effective in catalyzing the cyclization of alkynols. nih.govdntb.gov.uaresearchgate.net The mechanism involves the activation of the alkyne by the soft, carbophilic gold catalyst, making it susceptible to nucleophilic attack. The choice of ligands on the gold center can influence the stereoselectivity of the reaction. rsc.org

Palladium Catalysts: Palladium catalysts are widely used in cross-coupling reactions. While not a direct transformation of the alcohol itself, palladium catalysis could be employed in subsequent reactions of derivatives of this compound. For instance, a derivative could participate in a Suzuki cross-coupling reaction. mdpi.com

Ruthenium Catalysts: Ruthenium-based catalysts have also been shown to be effective for Meyer-Schuster type rearrangements under milder conditions compared to traditional acid catalysis. wikipedia.org

Enzymatic Catalysis: Enzymes, particularly lipases, are used for the kinetic resolution of racemic this compound. researchgate.net The enzyme provides a chiral environment that preferentially catalyzes the acylation of one enantiomer over the other, leading to the separation of the enantiomers. The mechanism involves the formation of an acyl-enzyme intermediate.

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Methoxyphenyl Prop 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-(4-methoxyphenyl)prop-2-yn-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the para-substituted phenyl ring typically appear as two doublets in the range of δ 6.8-7.5 ppm. The methoxy (B1213986) group protons (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The methine proton (CH-OH) adjacent to the aromatic ring and the hydroxyl group would likely appear as a doublet around δ 5.4 ppm, which would couple with the acetylenic proton. The terminal acetylenic proton (-C≡CH) is expected to resonate as a doublet around δ 2.6 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the phenyl ring are expected to show signals in the aromatic region (δ 114-160 ppm). The methoxy carbon will have a signal around δ 55 ppm. The sp-hybridized carbons of the alkyne group are anticipated to appear in the range of δ 75-85 ppm. The carbon bearing the hydroxyl group (C-OH) would be found further downfield, typically around δ 64 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to OMe) | ~6.9 (d) | ~114 |

| Aromatic CH (meta to OMe) | ~7.4 (d) | ~128 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Methine (CH-OH) | ~5.4 (d) | ~64 |

| Acetylenic CH | ~2.6 (d) | ~75 |

| Acetylenic C | - | ~83 |

| Aromatic C-OMe | - | ~160 |

| Aromatic C-CH(OH) | - | ~133 |

To confirm the assignments from 1D NMR and to elucidate the precise connectivity within the molecule, a series of 2D NMR experiments are employed. researchgate.netyoutube.comsdsu.educreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.netyoutube.comsdsu.educreative-biostructure.com For this compound, a cross-peak would be expected between the methine proton (CH-OH) and the acetylenic proton, confirming their scalar coupling. Correlations would also be observed between the ortho- and meta-protons on the aromatic ring. researchgate.netyoutube.comsdsu.educreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.netyoutube.comsdsu.educreative-biostructure.com It would show a correlation between the methoxy protons and the methoxy carbon, the aromatic protons and their respective carbons, the methine proton and its carbon, and the acetylenic proton and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.netyoutube.comsdsu.educreative-biostructure.com Key HMBC correlations for this compound would include the correlation of the methoxy protons to the aromatic carbon at the para-position, and the methine proton to the aromatic and acetylenic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons. For a molecule like this compound, NOESY can help to confirm the through-space relationship between the methine proton and the ortho-protons of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its key functional moieties. rsc.orgrsc.orgresearchgate.netchemicalbook.comresearchgate.netnist.gov

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the alcohol is expected to appear around 1050-1150 cm⁻¹. The terminal alkyne is characterized by a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band at approximately 3300 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ region. The presence of the methoxy group would be confirmed by a strong C-O stretching band around 1250 cm⁻¹. rsc.orgrsc.orgresearchgate.netchemicalbook.comresearchgate.netnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Alkyne (C≡CH) | ≡C-H Stretch | ~3300 (sharp, strong) |

| Alkyne (C≡CH) | C≡C Stretch | 2140-2100 (sharp, weak) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ether (-OCH₃) | C-O Stretch | ~1250 |

| Alcohol (C-OH) | C-O Stretch | 1150-1050 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination (e.g., HR-ESI-TOF-MS)

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is crucial for determining the precise molecular formula of a compound. rsc.orgrsc.orgnih.govrsc.orgnfdi4chem.desciex.com For this compound (C₁₀H₁₀O₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺ or other adducts. This accurate mass allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass of C₁₀H₁₀O₂ is 162.0681 Da.

X-ray Crystallographic Analysis of Crystalline Derivatives

While obtaining a single crystal of this compound itself might be challenging, the structural analysis of its crystalline derivatives provides invaluable insight into the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, the X-ray crystallographic analysis of chalcone (B49325) derivatives, which can be synthesized from this compound, reveals detailed structural information. researchgate.netresearchgate.net

For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a related chalcone, was determined to be in the orthorhombic crystal system with the space group Pna21. researchgate.net Such an analysis would confirm the planarity of the aromatic rings and the trans configuration of the enone moiety. It also reveals details about intermolecular interactions, such as C-H···O hydrogen bonds, which influence the crystal packing. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these chiral molecules. rsc.orgspringerprofessional.decas.czbath.ac.ukmgcub.ac.in